N-2-biphenylyl-2,5-dimethylbenzamide
Description
N-2-Biphenylyl-2,5-dimethylbenzamide is a benzamide derivative featuring a biphenylyl group at the N-position and methyl substituents at the 2- and 5-positions of the benzamide ring. Characterization typically involves spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and X-ray crystallography to confirm molecular geometry and substituent effects on crystal packing . The biphenylyl group likely introduces steric bulk and extended conjugation, which may influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
2,5-dimethyl-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-15-12-13-16(2)19(14-15)21(23)22-20-11-7-6-10-18(20)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLXZBJGVIPSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Substituents : 3-methylbenzamide with an N-(2-hydroxy-1,1-dimethylethyl) group.
- Key Features : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization reactions, making it valuable in catalytic applications .
- Synthesis: Prepared via condensation of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol, followed by spectroscopic and X-ray validation .
N-Methoxy-3,5-dimethylbenzamide
- Substituents : 3,5-dimethylbenzamide with an N-methoxy group.
- Key Features : Electron-donating methyl groups enhance reactivity in palladium-catalyzed cross-coupling reactions, achieving 77% yield with cyclohexene .
- Comparison : The absence of a biphenylyl group in this compound reduces steric hindrance, favoring higher reaction efficiency compared to bulkier analogs .
N-(2,5-Dimethylphenyl)-2-methylbenzamide
- Substituents : 2-methylbenzamide with an N-(2,5-dimethylphenyl) group.
- Key Features : Structural studies reveal that methyl substituents influence molecular packing via van der Waals interactions and C–H···O hydrogen bonds .
- Comparison : The biphenylyl group in the target compound may introduce greater rigidity and altered solubility compared to this simpler benzanilide .
Data Table: Structural and Functional Comparison
Electronic and Steric Considerations
- Electron-Donating Groups : Methyl substituents (e.g., in N-Methoxy-3,5-dimethylbenzamide) improve reaction yields in cross-coupling by stabilizing transition states through electron donation .
- Steric Effects : The biphenylyl group in the target compound may hinder reactivity in sterically sensitive reactions but could enhance selectivity in others .
- Directing Groups: N,O-Bidentate groups (e.g., in ’s compound) outperform monodentate analogs in directing metal-catalyzed reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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